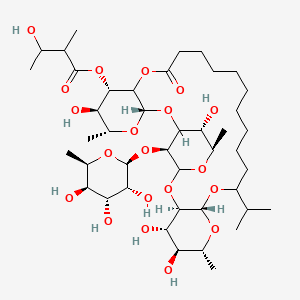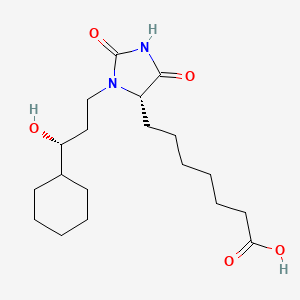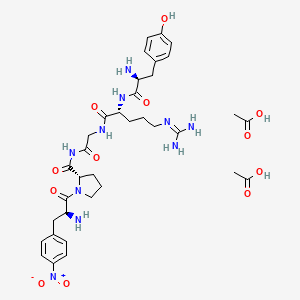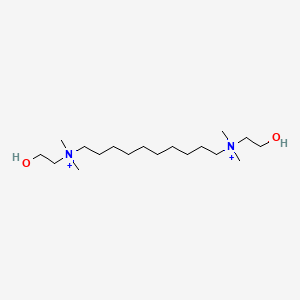
Calonyctin A-2b
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calonyctin A-2b is one of two components of calonyctin A.
Applications De Recherche Scientifique
Plant Growth and Agricultural Productivity
Calonyctin, including variants like Calonyctin A-2b, is primarily recognized for its role as a plant growth regulator. It has been isolated from the leaves and stems of Calonyction aculeatum and is known to have significant effects on physiological activities in various crops. Particularly, it has been shown to influence the growth and differentiation of plant callus, suggesting its potential in agricultural productivity and crop management. Studies highlight its distinct effects on more than ten kinds of crops, especially in the growth and differentiation of plant callus, which is a crucial process in plant tissue culture and regeneration (Zeng, 2002).
Enhancing Starch Synthesis in Sweet Potatoes
Research has also delved into the specific role of Calonyctin in agricultural yield, particularly focusing on starch accumulation in sweet potatoes. A study observed that treatment with Calonyctin led to a significant increase in starch synthesis in storage roots of sweet potatoes. It was noted that Calonyctin treatment managed to decrease the fluctuation tendency of total sugar level during the growth period, maintaining a relatively constant sugar level. This suggests that Calonyctin plays a role in stabilizing the metabolic processes involved in starch synthesis and accumulation, which can be crucial for crop quality and yield (S. Shen, H. Shen, & J. Wu, 2004).
Synthetic Applications and Chemical Studies
There's also significant interest in the synthetic aspects of Calonyctin A2, as it's a complex molecule with potential applications. The total synthesis of Calonyctin A2, a macrolidic glycolipid with plant growth-promoting activity, has been reported. This synthesis process involves the assembly of multiple complex sugar derivatives, highlighting the chemical complexity and potential for further research into its structure and function (J. Furukawa et al., 2000).
Role in Growth and Differentiation of Plant Callus
Further emphasizing its role in plant tissue culture, another study noted that Calonyctin, when combined with appropriate growth regulators, had a regulatory effect on the growth and differentiation of plant callus, a critical aspect of plant tissue culture and agriculture biotechnology. This study demonstrated that Calonyctin promoted the growth and differentiation of Caladium bicolor callus, suggesting its utility in enhancing the efficiency of plant tissue culture practices (Yang Sheng-chang, 2000).
Propriétés
Numéro CAS |
151864-97-0 |
|---|---|
Nom du produit |
Calonyctin A-2b |
Formule moléculaire |
C43H74O20 |
Poids moléculaire |
911 g/mol |
Nom IUPAC |
[(3S,5R,6R,7S,22R,24R,25S,26S,27R,31R,32R,33S)-6,25,26,32-tetrahydroxy-5,24,31-trimethyl-10-oxo-20-propan-2-yl-33-[(2S,3R,4R,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,4,9,21,23,28,30-heptaoxatetracyclo[27.3.1.03,8.022,27]tritriacontan-7-yl] 3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C43H74O20/c1-18(2)25-16-14-12-10-9-11-13-15-17-26(45)59-37-34(60-39(53)19(3)20(4)44)29(48)23(7)56-42(37)61-35-30(49)24(8)57-43(62-36-32(51)28(47)22(6)55-41(36)58-25)38(35)63-40-33(52)31(50)27(46)21(5)54-40/h18-25,27-38,40-44,46-52H,9-17H2,1-8H3/t19?,20?,21-,22-,23-,24-,25?,27+,28-,29-,30-,31-,32+,33-,34+,35?,36-,37?,38+,40+,41+,42+,43?/m1/s1 |
Clé InChI |
YMZMABJWBKTPSA-PGQLVXIPSA-N |
SMILES isomérique |
C[C@@H]1[C@H]([C@@H]([C@@H]2[C@@H](O1)OC(CCCCCCCCCC(=O)OC3[C@H]([C@@H]([C@H](O[C@H]3OC4[C@@H]([C@H](OC([C@H]4O[C@H]5[C@@H]([C@@H]([C@H]([C@H](O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
SMILES |
CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
SMILES canonique |
CC1C(C(C2C(O1)OC(CCCCCCCCCC(=O)OC3C(C(C(OC3OC4C(C(OC(C4OC5C(C(C(C(O5)C)O)O)O)O2)C)O)C)O)OC(=O)C(C)C(C)O)C(C)C)O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Calonyctin A-2b; DC-2b; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![4-[(1-Methyl-1H-pyrrol-2-yl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B1668166.png)



